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Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659 Get Quote

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the

Potent A₂B Adenosine Receptor Antagonist

Introduction
This technical guide provides a comprehensive overview of PSB-0788, a potent and selective

antagonist of the A₂B adenosine receptor (A₂BAR). Initially requested as a P2Y₁₂ receptor

antagonist, extensive research has clarified that the primary target of PSB-0788 is the A₂B

adenosine receptor. This document will detail the chemical structure, physicochemical

properties, and pharmacological activity of PSB-0788 as an A₂BAR antagonist. It is intended

for researchers, scientists, and professionals in drug development who are interested in the

therapeutic potential of targeting the adenosine signaling pathway.

Chemical Structure and Properties
PSB-0788 is a synthetic organic molecule belonging to the xanthine class of compounds. Its

chemical structure is characterized by a purine-2,6-dione core, substituted at the 1, 8, and 7

positions.

Table 1: Chemical and Physical Properties of PSB-0788
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Property Value Source(s)

IUPAC Name

8-(4-{[4-(4-

chlorobenzyl)piperazin-1-

yl]sulfonyl}phenyl)-1-propyl-

1H-purine-2,6(3H,7H)-dione

[1][2]

Synonyms

8-[4-[4-(4-

Chlorobenzyl)piperazide-1-

sulfonyl)phenyl]]-1-

propylxanthine

[2]

Molecular Formula C₂₅H₂₇ClN₆O₄S [1][2][3]

Molecular Weight 543.04 g/mol [1][2][3]

CAS Number 1027513-54-7 [1][2][3]

Appearance White solid [1]

Solubility <54.3 mg/mL in DMSO [1][2]

Purity ≥98% (HPLC) [2]

Storage Store at -20°C [1]

Pharmacological Properties
PSB-0788 is a highly potent and selective antagonist of the human A₂B adenosine receptor. Its

antagonistic activity has been characterized through various in vitro assays, demonstrating

nanomolar potency.

Table 2: Pharmacological Data for PSB-0788
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Parameter Receptor Species Value Source(s)

IC₅₀
A₂B Adenosine

Receptor
Human 3.64 nM [2]

Kᵢ
A₂B Adenosine

Receptor
Human 0.393 nM [4]

Selectivity

>100-fold

selective over

hA₁, hA₂ₐ, and

hA₃ receptors

Human - [2]

Signaling Pathways
As an antagonist of the A₂B adenosine receptor, PSB-0788 blocks the downstream signaling

cascades initiated by the binding of adenosine to this G protein-coupled receptor (GPCR). The

A₂B receptor is primarily coupled to Gs proteins, and its activation leads to the stimulation of

adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn,

activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to

diverse cellular responses.

Extracellular Space

Cell Membrane

Intracellular Space

Adenosine

A₂B Receptor

Activates

PSB-0788
Blocks

Gs Protein
Activates

Adenylyl
CyclaseStimulates cAMP

Converts ATP to
ATP

Protein Kinase A
(PKA)

Activates
CREB

Phosphorylates Gene
Transcription

Regulates

Click to download full resolution via product page

Figure 1: A₂B Adenosine Receptor Signaling Pathway and Inhibition by PSB-0788.
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Experimental Protocols
The following sections describe generalized experimental protocols that are commonly used to

characterize the properties of A₂B adenosine receptor antagonists like PSB-0788.

Synthesis of PSB-0788
A detailed, step-by-step synthesis protocol for PSB-0788 is not readily available in the public

domain. However, based on its chemical structure, a plausible synthetic route would involve the

multi-step synthesis of the substituted xanthine core, followed by the coupling of the sulfonyl

chloride side chain. A general approach might involve:

Synthesis of the 8-aryl-1-propylxanthine core: This could be achieved through the reaction of

a substituted benzaldehyde with 1-propyl-5,6-diaminouracil.

Chlorosulfonylation of the aryl group: The 8-phenyl group would then be chlorosulfonylated

to introduce the -SO₂Cl functional group.

Coupling with the piperazine moiety: The final step would involve the reaction of the sulfonyl

chloride intermediate with 4-(4-chlorobenzyl)piperazine to yield PSB-0788.

Purification at each step would likely be performed using column chromatography, and the final

product's identity and purity confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass

spectrometry.

Radioligand Binding Assay for Kᵢ Determination
This assay is used to determine the binding affinity (Kᵢ) of PSB-0788 for the A₂B adenosine

receptor.

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

human A₂B adenosine receptor (e.g., HEK293 or CHO cells).

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

Radioligand: A radiolabeled A₂B receptor antagonist with high affinity, such as [³H]PSB-603,

is used.
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Incubation: The cell membranes, radioligand, and varying concentrations of PSB-0788 are

incubated together to allow for competitive binding.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC₅₀ value (the concentration of PSB-0788 that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis of the

competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the

Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the

radioligand and Kₑ is its dissociation constant.
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Figure 2: General Workflow for a Radioligand Binding Assay.

Functional Assay for IC₅₀ Determination (cAMP
Accumulation Assay)
This assay measures the ability of PSB-0788 to inhibit the functional response of the A₂B

receptor to an agonist.
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Cell Culture: Cells expressing the A₂B receptor are cultured in appropriate media.

Agonist Stimulation: The cells are stimulated with a known A₂B receptor agonist (e.g., NECA)

in the presence of varying concentrations of PSB-0788. A phosphodiesterase inhibitor is

often included to prevent cAMP degradation.

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a

commercially available kit, such as an ELISA or HTRF assay.

Data Analysis: The cAMP levels are plotted against the concentration of PSB-0788. The IC₅₀

value, representing the concentration of PSB-0788 that inhibits 50% of the agonist-induced

cAMP production, is determined by fitting the data to a dose-response curve.

Addressing the P2Y₁₂ Receptor Discrepancy
It is important to reiterate that extensive literature review confirms PSB-0788 as a selective A₂B

adenosine receptor antagonist. There is no significant evidence to support its activity as a

P2Y₁₂ receptor antagonist. The P2Y₁₂ receptor is a distinct GPCR primarily involved in platelet

aggregation and is the target of antiplatelet drugs like clopidogrel. While both adenosine and

ADP (the ligand for P2Y₁₂) signaling can influence platelet function, PSB-0788's mechanism of

action is through the adenosine pathway. Any observed effects of PSB-0788 on platelet

function would likely be indirect and mediated through its antagonism of A₂B receptors on

platelets or other relevant cell types.

Conclusion
PSB-0788 is a valuable research tool for investigating the physiological and pathophysiological

roles of the A₂B adenosine receptor. Its high potency and selectivity make it a suitable probe for

elucidating the involvement of A₂B receptor signaling in various processes, including

inflammation, angiogenesis, and neurotransmission. This technical guide provides a

foundational understanding of its chemical and pharmacological properties, along with

standardized methodologies for its characterization. Future research with PSB-0788 will

continue to shed light on the therapeutic potential of targeting the A₂B adenosine receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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